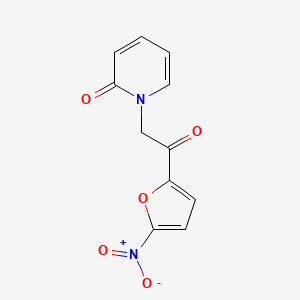
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds
Vorbereitungsmethoden
The synthesis of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-pyridone in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring, using reagents such as halides and alkoxides.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, halides, and alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound is known to generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the generation of ROS can disrupt cellular functions and lead to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(2-(5-Nitrofuran-2-yl)-2-oxoethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
- 5-Nitrofuran-2-ylmethanamine hydrochloride
- Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride
- Thiazol-5-ylmethanamine
- Pyrazin-2-ylmethanamine
- Oxazol-2-ylmethanamine hydrochloride
These compounds share structural similarities, such as the presence of heterocyclic rings and nitro groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyridinone and nitrofuran moieties, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
61381-01-9 |
|---|---|
Molekularformel |
C11H8N2O5 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
1-[2-(5-nitrofuran-2-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C11H8N2O5/c14-8(7-12-6-2-1-3-10(12)15)9-4-5-11(18-9)13(16)17/h1-6H,7H2 |
InChI-Schlüssel |
TUBMDZQDKZCJQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
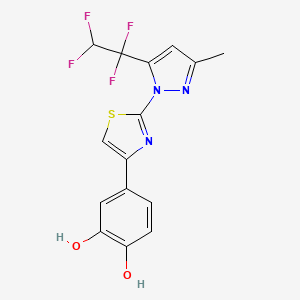
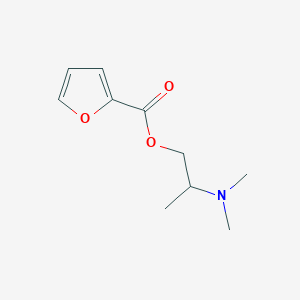
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
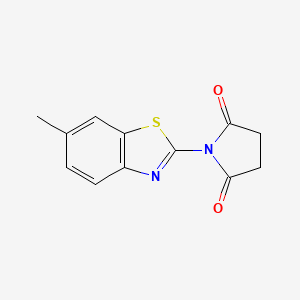
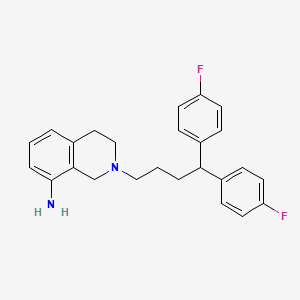
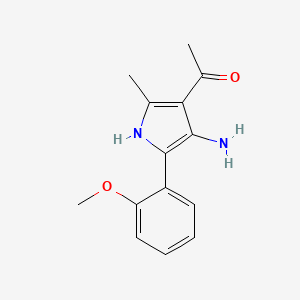
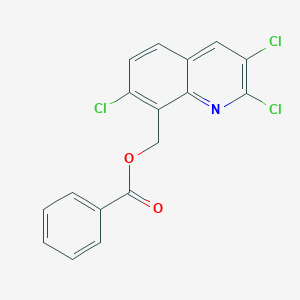
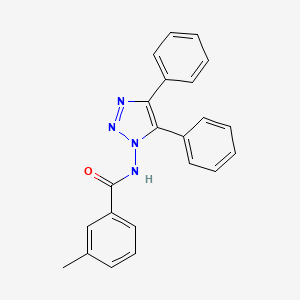
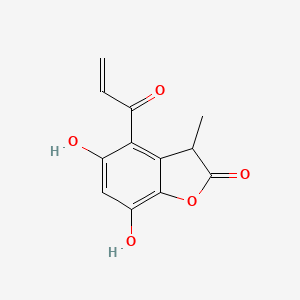
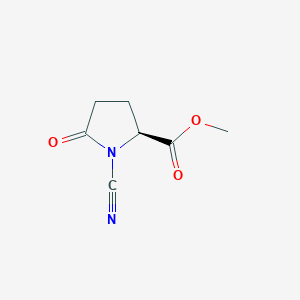
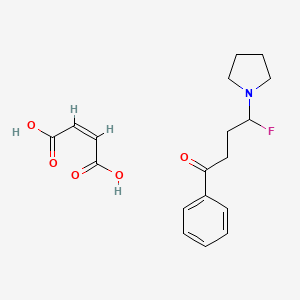
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
